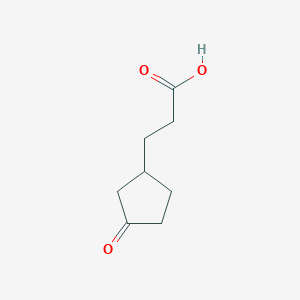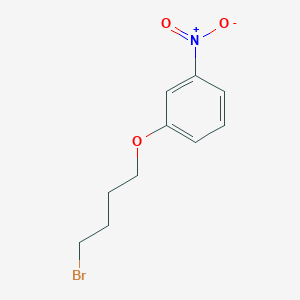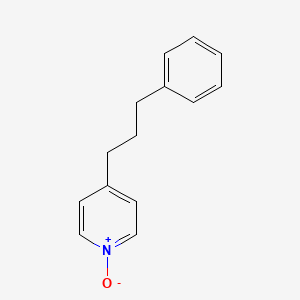
formaldehyde;2-methyloxirane;4-nonylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
formaldehyde;2-methyloxirane;4-nonylphenol is a complex polymer formed by the polymerization of formaldehyde, propylene oxide, and p-nonylphenol. This compound is known for its unique properties and versatility, making it valuable in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of formaldehyde propylene oxide p-nonylphenol polymer involves the polymerization of formaldehyde with propylene oxide and p-nonylphenol. The reaction typically occurs under controlled conditions, with the presence of catalysts to facilitate the polymerization process. The reaction can be carried out under both acidic and alkaline conditions, depending on the desired properties of the final polymer .
Industrial Production Methods
Industrial production of this polymer often involves the use of continuous reactors to ensure consistent quality and yield. The process may include steps such as mixing, heating, and cooling to control the reaction kinetics and achieve the desired molecular weight and structure of the polymer .
化学反応の分析
Types of Reactions
formaldehyde;2-methyloxirane;4-nonylphenol undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the polymer’s properties by altering its functional groups.
Substitution: The polymer can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce aldehydes or carboxylic acids, while reduction can yield alcohols or amines .
科学的研究の応用
formaldehyde;2-methyloxirane;4-nonylphenol has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex polymers and materials.
Biology: Employed in the development of biomaterials and drug delivery systems.
Medicine: Utilized in the formulation of medical devices and coatings with antimicrobial properties.
Industry: Applied in the production of adhesives, coatings, and emulsifiers.
作用機序
The mechanism of action of formaldehyde propylene oxide p-nonylphenol polymer involves its interaction with various molecular targets and pathways. The polymer’s functional groups can interact with biological molecules, leading to effects such as antimicrobial activity or enhanced material properties. The specific pathways involved depend on the application and the environment in which the polymer is used .
類似化合物との比較
Similar Compounds
Similar compounds to formaldehyde propylene oxide p-nonylphenol polymer include:
Phenol-formaldehyde polymers: These polymers are formed by the interaction of phenol and formaldehyde and are known for their thermal stability and mechanical strength.
Polyether polyols: These are produced through the polymerization of propylene oxide and are used in the production of polyurethanes.
Uniqueness
formaldehyde;2-methyloxirane;4-nonylphenol is unique due to its combination of formaldehyde, propylene oxide, and p-nonylphenol, which imparts specific properties such as enhanced chemical resistance, flexibility, and compatibility with various additives. This makes it suitable for specialized applications where other polymers may not perform as effectively .
特性
CAS番号 |
37523-33-4 |
|---|---|
分子式 |
C19H32O3 |
分子量 |
308.5 g/mol |
IUPAC名 |
formaldehyde;2-methyloxirane;4-nonylphenol |
InChI |
InChI=1S/C15H24O.C3H6O.CH2O/c1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14;1-3-2-4-3;1-2/h10-13,16H,2-9H2,1H3;3H,2H2,1H3;1H2 |
InChIキー |
XKHVSAPHPSWWCJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1=CC=C(C=C1)O.CC1CO1.C=O |
正規SMILES |
CCCCCCCCCC1=CC=C(C=C1)O.CC1CO1.C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid](/img/structure/B1606375.png)
![6-methoxy-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole](/img/structure/B1606377.png)


![N-[(1,2-Dimethylindol-3-yl)methylidene]hydroxylamine](/img/structure/B1606380.png)


![[Chloro(phosphono)methyl]phosphonic acid](/img/structure/B1606384.png)
![2-ethyl-13-(2-hydroxyethyl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B1606385.png)
![2-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B1606387.png)
![2-[(3-Methylbutyl)amino]ethanol](/img/structure/B1606390.png)
